4-Nitrobenzoic-D4 acid
Overview
Description
4-Nitrobenzoic-D4 acid is a deuterated form of 4-nitrobenzoic acid, a chemical compound that belongs to the family of aromatic carboxylic acids . It is widely used in various industries, including pharmaceutical, cosmetic, and chemical manufacturing . It is commonly used as a starting material in the synthesis of various drugs, such as analgesics, antipyretics, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 4-Nitrobenzoic-D4 acid involves several methods . One method involves the reaction of the compound with palladium 10% on activated carbon in water-d2 at 100 degrees Celsius under 760.051 Torr for 24 hours .Molecular Structure Analysis
The molecular formula of 4-Nitrobenzoic-D4 acid is C7HD4NO4 . It has an average mass of 171.143 Da and a mono-isotopic mass of 171.046967 Da .Chemical Reactions Analysis
4-Nitrobenzoic acid participates in various chemical reactions. For instance, it plays a role in the formation of 4-nitrobenzamide in the reaction of 4-nitrobenzoic acid with ammonia . It also participates in the esterification process to form ethyl 4-nitrobenzoate .Physical And Chemical Properties Analysis
4-Nitrobenzoic-D4 acid has a molecular weight of 171.14 g/mol and a melting point of 238-240 °C . It is sparingly soluble in water, but soluble in many organic solvents such as ethanol, methanol, and acetone . This compound is also known to be a weak acid, with a pKa value of 3.5, meaning it can act as a proton donor in chemical reactions .Scientific Research Applications
Adsorption and Reaction Studies
4-Nitrobenzoic Acid-d4 is used in the study of adsorption and reaction on ω-functionalized alkanethiol monolayers on powdered silver. This involves infrared and Raman spectroscopy studies. The research found that 4-Nitrobenzoic Acid-d4 can be incorporated nearly equally into the hydrophilic and hydrophobic group-terminated monolayers by forming Ag-COO - bond(s) .
Kinetics and Mechanism of Amidation
The compound is used in the study of the kinetics and mechanism of amidation with ammonia, catalyzed by boric acid in the presence of polyethylene glycol PEG-400 . The catalysis mechanism consists of the original synthesis of incomplete polyethylene glycol borate esters, formation on their basis of 4-nitrobenzoic acid borate esters, and their further amidation with ammonia .
Optical Properties
4-Nitrobenzoic Acid-d4 is used in the study of linear and nonlinear optical properties. The crystals of 4-Nitrobenzoic Acid-d4 were grown by slow solvent evaporation method at room temperature. The structure and functional groups were confirmed by X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopic studies .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzoic Acid-d4 |
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